DEHYDROABIETINE

Description

Contextualization within Natural Products Chemistry

Dehydroabietine is a resin acid and a member of the abietane (B96969) diterpenoid class of organic compounds. lookchem.com It is structurally related to abietic acid and is a significant component of rosin (B192284), a solid form of resin obtained from pines and other coniferous plants. nih.govchegg.com The study of this compound falls squarely within the domain of natural products chemistry, a field focused on the isolation, structure elucidation, synthesis, and investigation of chemical compounds produced by living organisms. Natural products like this compound are of great interest due to their potential for development into new pharmaceuticals and other commercially valuable products. nih.govgoogle.com

Significance of this compound as a Diterpenoid

As a diterpenoid, this compound is part of a large and diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. researchgate.net Diterpenoids exhibit a wide array of biological activities, and this compound is no exception. Its tricyclic structure serves as a scaffold for a variety of chemical modifications, making it a versatile starting material for the synthesis of new compounds with potentially enhanced or novel properties. nih.gov The significance of this compound lies in its ready availability from natural sources and its demonstrated bioactivities, which have spurred research into its potential applications in medicine and agriculture. nih.govresearchgate.net

Overview of Research Trajectories

Initial research on this compound focused on its isolation from coniferous resins and the characterization of its chemical structure. Over time, the focus has expanded significantly. Current research trajectories include:

Chemical Synthesis and Modification: Numerous studies have explored the total synthesis of this compound and the modification of its structure to create novel derivatives. nih.govchegg.com These modifications often target the carboxylic acid group or the aromatic ring to explore how structural changes affect biological activity. nih.gov

Biological and Pharmacological Investigations: A substantial body of research is dedicated to uncovering the biological activities of this compound and its derivatives. This includes investigations into its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netvulcanchem.com

Biotechnological Production: Researchers are exploring the biosynthesis of this compound and related diterpenoids in microbial systems as a potential alternative to extraction from natural sources. researchgate.net

Geochemical and Environmental Studies: this compound and its derivatives serve as biomarkers in geological sediments, providing insights into past vegetation and environmental conditions. jpgu.orggeoscienceworld.org Studies also investigate its environmental fate and biodegradation. acs.orgconcawe.eu

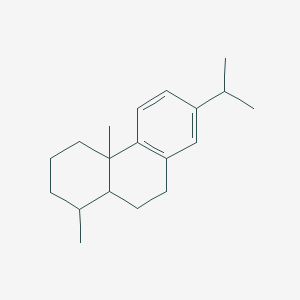

Structure

3D Structure

Properties

IUPAC Name |

1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h7,10,12-14,17H,5-6,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYLDISWSXEJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277537 | |

| Record name | Nordehydroabietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-56-8 | |

| Record name | NSC2782 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nordehydroabietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Dehydroabietine

Natural Occurrence and Isolation Methodologies

Dehydroabietine is primarily found in the plant kingdom, particularly within coniferous trees. Its isolation is often linked to the processing of rosin (B192284), a solid form of resin.

Coniferous Plants (e.g., Pinus, Picea, Larix, and Abies)

This compound is a characteristic component of the oleoresin of many conifer species. It has been identified in various genera, including Pinus (pines), Picea (spruces), Larix (larches), and Abies (firs). semanticscholar.orgmdpi.comresearchgate.net The presence and concentration of this compound and related resin acids can vary depending on the specific tree species. researchgate.net For instance, studies have analyzed the chemical composition of exudates from Picea abies, Pinus nigra, and Larix decidua, confirming the presence of this compound. semanticscholar.orgmdpi.com It is also found in various parts of the trees, including the stem, bark, and needles. ncsu.edunih.gov

Rosin as a Primary Source

Rosin, also known as colophony, is the solid residue obtained after distilling the volatile turpentine (B1165885) from the oleoresin of pine trees. rsc.orgeuropeanjournalofsciences.co.uk It stands as the principal commercial source of this compound. rsc.orgnih.gov While naturally present in rosin, the concentration of this compound can be increased through a process called disproportionation. europeanjournalofsciences.co.uknih.gov This industrial process converts other resin acids, like abietic acid, into the more stable this compound. nih.govvulcanchem.com

Extraction and Purification Techniques (e.g., organic amine salt method, solvent recrystallization)

The isolation of this compound from rosin or disproportionated rosin involves several purification techniques. One common industrial method is the organic amine salt method. nih.govgoogle.com This process involves reacting the rosin mixture with an organic amine, such as 2-aminoethanol, which selectively forms a salt with dehydroabietic acid, allowing it to be separated. google.com The purified dehydroabietic acid can then be recovered from the amine salt. google.com

Solvent recrystallization is another key purification step. nih.gov Due to its higher solubility in organic solvents like methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) compared to its slight solubility in water, recrystallization from these solvents can be used to obtain purer crystals of dehydroabietic acid. vulcanchem.com Other methods, such as solvent extraction and various forms of chromatography, are also employed in the laboratory to isolate and purify this compound and other resin acids. nih.govjmb.or.kr

Biosynthetic Pathways and Enzymology

The formation of this compound within plants follows a complex series of biochemical reactions, starting from a common precursor and involving key enzymatic steps.

Precursor Compounds (e.g., Geranylgeranyl Pyrophosphate)

The biosynthesis of all diterpenoids, including this compound, begins with geranylgeranyl pyrophosphate (GGPP). rsc.orgnih.govwikipedia.org GGPP is a 20-carbon molecule that serves as the universal precursor for this class of compounds in plants. nih.govwikipedia.orgpnas.org It is synthesized through the addition of an isoprene (B109036) unit from isopentenyl pyrophosphate to farnesyl pyrophosphate. wikipedia.org

Key Enzymatic Cyclization (e.g., Abietadiene Synthase)

The crucial step in the formation of the characteristic three-ring structure of abietane (B96969) diterpenoids is catalyzed by a class of enzymes known as diterpene synthases, specifically abietadiene synthase. nih.govresearchgate.netnih.gov Abietadiene synthase is a bifunctional enzyme that catalyzes two distinct cyclization reactions. pnas.orgnih.govrcsb.org

The process begins with the conversion of the linear GGPP molecule into a bicyclic intermediate called (+)-copalyl diphosphate (B83284). researchgate.netresearchgate.net This intermediate then undergoes a second cyclization and rearrangement, also catalyzed by abietadiene synthase, to form the tricyclic abietadiene. researchgate.netnih.govcapes.gov.br Abietadiene is the direct olefin precursor to dehydroabietic acid and other related resin acids. nih.gov Subsequent oxidation steps, which are not detailed here, convert abietadiene into dehydroabietic acid. researchgate.net The enzyme abietadiene synthase has been isolated and characterized from several conifer species, including grand fir (Abies grandis). nih.govnih.gov

Table 1: Key Compounds in the Biosynthesis of this compound

| Compound Name | Role |

| Geranylgeranyl Pyrophosphate (GGPP) | Universal precursor for diterpenoids rsc.orgnih.govwikipedia.org |

| (+)-Copalyl Diphosphate | Bicyclic intermediate researchgate.netresearchgate.net |

| Abietadiene | Tricyclic olefin precursor to dehydroabietic acid nih.gov |

| Abietadiene Synthase | Key bifunctional enzyme catalyzing cyclization nih.govresearchgate.netnih.gov |

Subsequent Oxidation Steps (e.g., Cytochrome P450 Hydroxylases, Aldehyde Dehydrogenase)

The conversion of the abietane precursor, abietadiene, into resin acids like abietic acid and subsequently this compound involves a precise sequence of three oxidation steps at the C18-methyl group. researchgate.netnih.gov This oxidative cascade is catalyzed by two different types of enzymes: cytochrome P450-dependent monooxygenases and an aldehyde dehydrogenase. nih.gov

The initial two steps are handled by microsomal cytochrome P450 (CYP) enzymes. nih.gov These enzymes are heme-containing monooxygenases that catalyze the regio- and stereospecific oxidation of complex substrates. mdpi.combeilstein-journals.org The first CYP enzyme hydroxylates the C18-methyl group of abietadiene to form abietadienol. nih.gov A second, distinct CYP enzyme then catalyzes the further oxidation of this alcohol to an aldehyde, abietadienal. nih.gov Both of these reactions require oxygen and a reducing agent, typically NADPH, to facilitate the catalytic cycle of the P450 enzyme. nih.govbeilstein-journals.org Studies have shown that these two P450-dependent activities are distinct, as they exhibit different sensitivities to various inhibitors. nih.gov

The final step in this pathway is the oxidation of the aldehyde (abietadienal) to a carboxylic acid (abietic acid), which can then be converted to dehydroabietic acid. This reaction is catalyzed by an NAD+-dependent aldehyde dehydrogenase. researchgate.netnih.gov Unlike the preceding steps, this enzyme is found in the soluble protein fraction of the cell and does not require molecular oxygen. nih.govwikipedia.org It utilizes NAD+ as a cofactor to carry out the dehydrogenation, completing the formation of the carboxyl group that characterizes resin acids. nih.gov

In the specific biosynthesis of dehydroabietic acid as an intermediate for other compounds like triptolide (B1683669) in Tripterygium wilfordii, the enzyme CYP728B70 has been identified. This cytochrome P450 is capable of converting abietatriene (B1232550) in two successive oxidation steps to produce dehydroabietic acid. researchgate.net

| Enzyme Class | Specific Enzyme (Example) | Substrate | Product | Cofactor(s) | Cellular Location | Reference |

|---|---|---|---|---|---|---|

| Cytochrome P450 Hydroxylase | Abietadiene C18-hydroxylase | Abietadiene | Abietadienol | O₂, NADPH | Microsomal | nih.gov |

| Cytochrome P450 Hydroxylase | Abietadienol C18-oxidase / CYP728B70 | Abietadienol / Abietatriene | Abietadienal | O₂, NADPH | Microsomal | nih.govresearchgate.net |

| Aldehyde Dehydrogenase | Abietadienal C18-dehydrogenase | Abietadienal | Abietic Acid | NAD+ | Soluble (Cytosolic) | nih.gov |

Induction of Biosynthesis (e.g., in response to wounding, biotic/abiotic stressors)

The synthesis of this compound and other resin acids is a key component of the plant's defense system. nih.gov The production of these secondary metabolites is not always constant; it can be significantly increased in response to various external threats, a process known as induced biosynthesis. plos.orgmdpi.com These threats are broadly categorized as biotic and abiotic stressors.

Biotic stressors include attacks by insects and pathogens. For many conifer species, resin acids are a primary chemical defense against bark beetles and the fungal pathogens they carry. researchgate.net When a plant detects an attack, a complex signaling cascade is initiated, often involving plant hormones like jasmonic acid and salicylic (B10762653) acid. plos.org This leads to the upregulation of genes encoding the biosynthetic enzymes required for resin acid production, including this compound. psu.edu

Abiotic stressors refer to non-living environmental factors that can harm the plant. Mechanical wounding, such as that caused by wind, animals, or physical damage, is a major abiotic stress that triggers a robust defense response. nih.govmdpi.com In species like the grand fir (Abies grandis), resin acid biosynthesis is strongly induced by stem wounding. nih.gov This response helps to seal the wound and protect the damaged tissue from opportunistic infections. mdpi.com The plant perceives the physical damage and mounts a rapid transcriptional response, activating the necessary metabolic pathways to produce protective compounds. plos.org Other abiotic factors like drought, extreme temperatures, and UV radiation can also induce the production of various secondary metabolites as part of a general stress response, although the specific induction of this compound is most strongly linked to wounding and defense against pests. nih.govfrontiersin.orgmdpi.com

| Stressor Type | Specific Example | Plant Response | Signaling Molecules (Examples) | Reference |

|---|---|---|---|---|

| Biotic | Insect attack (e.g., bark beetles), fungal pathogens | Induced biosynthesis of resin acids (including this compound) as a chemical defense. | Jasmonic acid, Salicylic acid | researchgate.netplos.org |

| Abiotic | Mechanical wounding | Rapid induction of resin acid synthesis to seal wounds and prevent infection. | Jasmonic acid, Ethylene, Reactive Oxygen Species | nih.govmdpi.com |

| Abiotic | Drought, Extreme Temperatures | General stress response, may include upregulation of secondary metabolite pathways. | Abscisic acid (ABA) | nih.govmdpi.com |

Chemical Synthesis and Derivatization Strategies of Dehydroabietine

Total Synthesis Approaches

The total synthesis of dehydroabietine has been approached through various methods over the years, evolving from historical multi-step processes to more contemporary and efficient strategies.

Historical Methods (e.g., from 2-isopropylnaphthalene (B46572), 2-methyl-2-(p-isopropylphenyl)cyclohexanone)

The first total synthesis of dehydroabietic acid was reported in 1956, commencing with 2-isopropylnaphthalene as the starting material. mdpi.com A critical step in this synthesis was the alkylation of phenanthrone with ethyl bromoacetate (B1195939) to establish the C-4 center, leading to a keto ester. mdpi.com This intermediate was then converted to a thioketal, followed by ester hydrolysis and diazotization to form the corresponding methyl ester. mdpi.com

Another historical method began with 2-methyl-2-(p-isopropylphenyl)cyclohexanone. mdpi.com Key transformations in this route included a stereoselective alkylation, reduction with lithium in liquid ammonia (B1221849) to yield a decalone, and subsequent reactions to form a tricyclic keto acid. mdpi.com Further steps involving hydrogenolysis and pyrolysis of an amine oxide ultimately afforded an aldehyde intermediate. mdpi.com

A shorter enantioselective synthesis was also developed, starting from a geranyl acetate (B1210297) derivative. mdpi.com This pathway involved a Wittig reaction, a copper-catalyzed reaction, and a crucial enantioselective cyclization to form a key intermediate, which was then oxidized to dehydroabietic acid. mdpi.com

Contemporary Methodological Developments

Modern synthetic approaches often focus on efficiency and the ability to generate diverse analogues. Recent developments have included strategies that utilize readily available starting materials and employ powerful catalytic reactions. For instance, a contemporary total synthesis might feature a late-stage C(sp3)–H functionalization catalyzed by an iron(III)-tetra-amido macrocyclic ligand (Fe(iii)-bTAML). nih.gov This biomimetic oxidation strategy allows for the site-selective functionalization of the abietane (B96969) core, enabling the concise synthesis of various abietane diterpenoids. nih.gov These contemporary methods often aim to mimic biosynthetic pathways, combining knowledge of natural product biosynthesis with the latest advancements in chemical reactions. researchgate.net

Structural Modification and Derivative Synthesis

The this compound scaffold offers several positions for structural modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Modifications at C-18 (e.g., esters, amides, aldehydes, alcohols, dipeptide derivatives, acylhydrazones, nitrate (B79036) conjugates)

The carboxylic acid group at the C-18 position is a primary target for derivatization.

Esters, Amides, Aldehydes, and Alcohols: The C-18 carboxyl group can be readily converted into esters, amides, aldehydes, and alcohols through standard organic transformations. researchgate.netlibretexts.org For example, esters can be formed by reacting the carboxylic acid with an alcohol, while reduction with reagents like lithium aluminum hydride can yield the corresponding primary alcohol. nih.govlibretexts.orglibretexts.org The alcohol can then be oxidized to an aldehyde. Amides are typically synthesized by reacting the corresponding acid chloride with an amine. libretexts.org

Dipeptide Derivatives: Chiral dipeptide derivatives of dehydroabietic acid have been synthesized and evaluated for their biological activities. mdpi.comnih.gov These derivatives are typically prepared by coupling amino acids or dipeptides to the C-18 carboxylic acid. mdpi.comnih.gov For instance, a series of chiral dipeptide derivatives were synthesized and tested for their anticancer activities, with some compounds showing significant inhibitory effects. mdpi.com

Acylhydrazones: A variety of N-acylhydrazone derivatives have been synthesized from dehydroabietic acid. nih.gov The synthesis generally involves the reaction of dehydroabietic acid hydrazide with various substituted arylaldehydes. nih.gov These acylhydrazone derivatives have shown a range of biological activities, including antimicrobial properties. nih.govmdpi.com

Nitrate Conjugates: Nitrate conjugates of dehydroabietic acid have been developed, and some have exhibited notable anticancer activity. vulcanchem.com The synthesis of these conjugates involves introducing a nitrate group, often to enhance the compound's biological profile. vulcanchem.com

Modifications at C-12 (e.g., oxime and O-oxime ether derivatives)

The C-12 position on the aromatic ring of this compound can also be functionalized to produce various derivatives. The introduction of an oxime or O-oxime ether at this position can lead to compounds with altered biological properties.

Modifications at C-13 (e.g., acetyl or formyl groups for chalcone (B49325) hybrids)

Modifications at the C-13 position have been explored to create hybrid molecules, such as chalcone hybrids. nih.govnih.gov

Chalcone Hybrids: Dehydroabietic acid can be modified to include an acetyl or formyl group at the C-13 position. nih.govnih.gov These intermediates can then undergo condensation with a variety of aryl-aldehydes and methyl ketones to synthesize a series of dehydroabietic acid-chalcone hybrids. nih.govnih.govresearchgate.net Several of these hybrids have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov

Table of Research Findings on this compound Derivatives

| Derivative Type | Modification Site | Example Compound | Noted Biological Activity | Reference |

|---|---|---|---|---|

| Chiral Dipeptide Derivative | C-18 | 22f | Inhibitory effect on HeLa cancer cell line (IC50 = 7.76 ± 0.98 μM) | mdpi.com |

| Chalcone Hybrid | C-13 | 38 | Promising lead compound for MCF-7 breast cancer treatment | nih.govnih.gov |

| N-acylhydrazone Derivative | C-18 | 4p | Good antibacterial activity against Staphylococcus aureus and Bacillus subtilis | nih.gov |

| Nitrate Conjugate | C-18 | 47j | IC50 of 8.36 µM against CNE-2 nasopharyngeal carcinoma cells | vulcanchem.com |

| Nitrate Conjugate | C-18 | 47n | IC50 of 11.23 µM against BEL-7402 liver cancer cells | vulcanchem.com |

Ring System Modifications (e.g., 7-Oxodehydroabietic acid for triazole derivatives)

A key strategy for modifying the this compound framework involves the oxidation of the C7 position, followed by the introduction of new heterocyclic systems. researcher.lifemdpi.com The highly oxidized derivative, 7-oxodehydroabietic acid, serves as a pivotal intermediate for these transformations. researcher.lifemdpi.com This compound is typically prepared through the benzyl (B1604629) oxidation of dehydroabietic acid (DHA). mdpi.com

The introduction of a 1,2,3-triazole moiety is a common and effective modification. researcher.life This is achieved using a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." mdpi.comnih.gov The synthetic sequence begins with the alkylation of 7-oxodehydroabietic acid with molecules like 3-bromoprop-1-yne or 5-iodopent-1-yne to yield terminal alkyne derivatives, such as O-propargylated or O-pentynylated 7-oxodehydroabietic acid. mdpi.comnih.gov These alkyne-functionalized intermediates are then reacted with a variety of substituted aromatic azides. nih.gov The cycloaddition reaction proceeds under mild conditions, typically at room temperature in a t-BuOH/H₂O solvent system with copper(II) sulfate (B86663) and sodium ascorbate, to produce the desired 1,4-disubstituted 1,2,3-triazole hybrids in good yields. mdpi.comnih.gov This methodology allows for the creation of a large library of derivatives by varying the substitution on the aromatic azide. mdpi.com

Several of these novel 7-oxodehydroabietic acid-1,2,3-triazole hybrids have been synthesized and evaluated for their anti-inflammatory activities. nih.gov The research indicates that the introduction of the triazole unit can significantly influence the biological profile of the parent molecule. nih.gov

Table 1: Examples of 7-Oxodehydroabietic Acid-1,2,3-Triazole Hybrids and Their In Vitro Anti-inflammatory Activity This table is interactive. You can sort and filter the data.

| Compound ID | Description | IC₅₀ (µM) nih.gov |

|---|---|---|

| 9 | Triazole hybrid | 8.00 ± 0.83 |

| 10 | Triazole hybrid | 8.44 ± 0.89 |

| 15 | Triazole hybrid | 8.13 ± 0.97 |

| 16 | Triazole hybrid | 8.84 ± 1.10 |

| L-NMMA | Positive Control | 42.36 ± 2.47 |

Hybrid Compound Design (e.g., chalcone hybrids, oxazolidinone hybrids, nanomedicines)

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores to create a single hybrid molecule with potentially enhanced efficacy or a new mechanism of action. nih.gov this compound has been successfully used as a scaffold for creating such hybrids.

Chalcone Hybrids Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-known class of compounds with diverse biological activities. nih.gov Dehydroabietic acid-chalcone hybrids have been synthesized to explore their antiproliferative properties. nih.govresearchgate.net The synthetic approach typically begins with the modification of the parent dehydroabietic acid to introduce a formyl or acetyl group at the C13 position. nih.govresearchgate.net These intermediates then undergo a Claisen-Schmidt condensation reaction with a variety of substituted aryl-aldehydes or methyl ketones to yield the final DHA-chalcone hybrids. nih.govresearchgate.net This method allows for systematic structure-activity relationship (SAR) studies by varying the substituents on the chalcone moiety. nih.gov Several synthesized hybrids have demonstrated notable activity against breast cancer cell lines. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected Dehydroabietic Acid-Chalcone Hybrids Against Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) nih.gov |

|---|---|---|

| 33 | MCF-7 | 4.86 |

| 33 | MDA-MB-231 | 10.9 |

| 38 | MCF-7 | 5.0 |

| 41 | MCF-7 | 2.21 |

| 41 | MDA-MB-231 | 11.5 |

| 43 | MCF-7 | 3.49 |

| 44 | MCF-7 | 3.82 |

| 5-FU (Control) | MCF-7 | 4.98 |

| 5-FU (Control) | MDA-MB-231 | 13.5 |

Oxazolidinone Hybrids The oxazolidinone scaffold is another important pharmacophore known for its presence in various biologically active compounds. nih.gov A series of dehydroabietic acid-oxazolidinone hybrids have been designed and synthesized. nih.govmdpi.com The synthesis starts with the reaction of dehydroabietic acid with epibromohydrin (B142927) to produce a key epoxide intermediate. nih.govmdpi.com This epoxide's ring is then opened by reacting it with different aromatic amines to form corresponding amino alcohols. nih.govmdpi.com The final step is a cyclization reaction, often using bis(trichloromethyl)carbonate (BTC), to form the five-membered oxazolidinone ring, thus linking it to the this compound core. nih.govmdpi.com Some of these hybrids have shown improved antiproliferative activities compared to the parent dehydroabietic acid. mdpi.comnih.gov For instance, compound 4j exhibited promising cytotoxicity against several human cancer cell lines while showing low toxicity to normal cells. mdpi.comnih.gov In a further extension of this strategy, hybrids containing both a 1,2,3-triazole linker and an oxazolidinone moiety have also been synthesized. nih.gov

Table 3: Cytotoxicity of Dehydroabietic Acid-Oxazolidinone Hybrid 4j This table is interactive. You can sort and filter the data.

| Cell Line | Cell Type | IC₅₀ (µM) mdpi.comnih.gov |

|---|---|---|

| MGC-803 | Human gastric cancer | 3.82 |

| CNE-2 | Human nasopharyngeal carcinoma | 11.25 |

| SK-OV-3 | Human ovarian cancer | 17.76 |

| NCI-H460 | Human lung cancer | 10.14 |

| LO2 | Human normal liver cell | > 100 |

Nanomedicines The design of hybrid compounds can also extend to the formulation of active molecules within nanocarriers, a field known as nanomedicine. explorationpub.commdpi.com Nanoparticulate systems, such as liposomes and polymeric nanoparticles, are designed to improve the biopharmaceutical properties of a drug, such as solubility, stability, and targeted delivery. explorationpub.comasiapharmaceutics.info These nanocarriers can protect the encapsulated compound from enzymatic degradation and facilitate its transport across biological barriers. mdpi.comnih.gov While a major area of pharmaceutical research, specific studies detailing the synthesis and formulation of this compound into dedicated nanocarriers like polymeric nanoparticles or liposomes for therapeutic delivery are not extensively reported in the searched literature. explorationpub.comasiapharmaceutics.infoscirp.org However, the principles of nanomedicine suggest that formulating this compound or its potent derivatives could offer a pathway to enhance their therapeutic potential. mdpi.com

Chiral Synthesis Considerations

This compound is a natural product possessing a rigid and inherently chiral tricyclic phenanthrene (B1679779) skeleton. mdpi.com This chirality is a crucial consideration in its derivatization and synthesis. Strategies in this area can be broadly divided into two approaches: using the natural chiral scaffold of this compound or developing methods for the enantioselective synthesis of the core structure or its analogs.

In the first approach, the existing stereocenters of the natural product are retained, and it is used as a chiral starting material. mdpi.com For example, new amide-type chiral quaternary ammoniums have been prepared from dehydroabietylamine. mdpi.com These derivatives, which retain the chirality of the parent molecule, were subsequently used as chiral phase-transfer catalysts in other asymmetric reactions. mdpi.com

The second approach involves the de novo construction of the chiral core using asymmetric synthesis techniques. nih.gov This allows for access to either the natural enantiomer or its mirror image, as well as other stereoisomers. An example includes the development of an enantioselective cationic polycyclization method, initiated by a chiral complex, which provides a short synthetic route to dehydroabietic acid. nih.gov Such methods are powerful tools for creating chiral polycyclic molecules. nih.gov The development of catalytic asymmetric methods is highly sought after to produce structurally diverse chiral derivatives, avoiding the stoichiometric use of chiral auxiliaries. sioc-journal.cn General principles of asymmetric synthesis, such as the use of chiral catalysts or the application of double asymmetric induction, are fundamental to achieving high stereochemical control when modifying or building molecules with multiple stereocenters. frontiersin.orgorganic-chemistry.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (DHA) |

| 7-Oxodehydroabietic acid |

| 1,2,3-Triazole |

| Chalcone |

| Oxazolidinone |

| Epibromohydrin |

| Bis(trichloromethyl)carbonate (BTC) |

| 3-bromoprop-1-yne |

| 5-iodopent-1-yne |

| Sodium ascorbate |

| Copper(II) sulfate |

| L-NMMA (L-N-Monomethyl Arginine) |

| 5-FU (5-Fluorouracil) |

Advanced Analytical Methodologies for Dehydroabietine

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Several chromatographic methods have been developed and optimized for the analysis of dehydroabietine.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds like this compound. jmb.or.kr In this method, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. innovatechlabs.com For the analysis of resin acids, including this compound, a derivatization step is often required to convert the acidic functional groups into more volatile esters, typically methyl or ethyl esters. ncasi.orgcoresta.org

Research has demonstrated the successful quantification of this compound in samples like gum rosin (B192284) and disproportionated rosin using GC-FID. europeanjournalofsciences.co.uk In one study, the analysis was performed on a PerkinElmer Clarus 500 GC instrument with a split/splitless injector. europeanjournalofsciences.co.uk The content of this compound and other resin acids was estimated after conversion to their methyl ester derivatives. europeanjournalofsciences.co.uk Identification is based on comparing the retention times of the analytes with those of known standards. ncasi.org While GC-FID provides excellent quantitative data, confirmation of the analyte's identity is often recommended using a more specific detector like a mass spectrometer. ncasi.org

Table 1: GC-FID Parameters for this compound Analysis

| Parameter | Value |

| Injector Type | Split/Splitless |

| Split Ratio | 10:1 europeanjournalofsciences.co.uk |

| Injector Temperature | 300 °C europeanjournalofsciences.co.uk |

| Oven Program | 150 °C (5 min hold) -> 3°C/min -> 250°C (15 min hold) europeanjournalofsciences.co.uk |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C europeanjournalofsciences.co.uk |

| Carrier Gas | Helium europeanjournalofsciences.co.uk |

| Flow Rate | 1.5 ml/min europeanjournalofsciences.co.uk |

| Injection Volume | 0.2 µl europeanjournalofsciences.co.uk |

This table presents typical instrument parameters for the analysis of this compound methyl ester by GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it a "gold standard" for the identification of organic compounds. wikipedia.org As with GC-FID, samples containing this compound are typically derivatized to their methyl esters before analysis. europeanjournalofsciences.co.uk The gas chromatograph separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. nist.gov

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification by comparing it to spectral libraries like the NIST library. europeanjournalofsciences.co.uknist.gov For the methyl ester of this compound, the mass spectrum is characterized by specific ion fragments. researchgate.net One study reported the identification of dehydroabietic acid methyl ester with a peak eluting at 22.185 minutes, which was confirmed by matching its mass spectrum with the NIST library. europeanjournalofsciences.co.uk GC-MS is not only used for qualitative identification but also for quantitative analysis, often employing selective ion monitoring (SIM) for enhanced sensitivity. wikipedia.org

Table 2: GC-MS Analysis Details for Dehydroabietic Acid Methyl Ester

| Parameter | Description |

| Derivatization | Conversion to methyl ester europeanjournalofsciences.co.uk |

| Ionization Mode | Electron Ionization (EI, 70 eV) europeanjournalofsciences.co.uk |

| Identification | Based on mass fragmentation pattern and NIST library matching europeanjournalofsciences.co.uk |

| Retention Time Example | 22.185 minutes europeanjournalofsciences.co.uk |

This table summarizes key aspects of GC-MS analysis for identifying the methyl ester of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds like this compound without the need for derivatization. mst.dk When coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors, HPLC offers both quantitative and selective detection.

This compound exhibits natural fluorescence, making HPLC with fluorescence detection a particularly sensitive and selective method for its analysis. mst.dkresearchgate.net One method utilized a C18 column with a mobile phase of methanol-water (87:13) containing 0.05% formic acid for isocratic elution. researchgate.net In this setup, this compound was detected using a fluorescence detector with an excitation wavelength of 225 nm and an emission wavelength of 285 nm. researchgate.net This method demonstrated a low limit of determination of 100 ng/mL for this compound. researchgate.net

HPLC with UV detection is also employed, often using a diode-array detector (DAD) for enhanced specificity. mst.dknih.gov A developed HPLC-DAD method for quantifying this compound and abietic acid used a Pursuit 200Å PFP column with an isocratic mobile phase of methanol (B129727) and water (70:30 v/v) and detection at 210 and 245 nm. researchgate.net

Table 3: HPLC Conditions for this compound Analysis

| Parameter | UV/Fluorescence Detection |

| Column | C18 or Pursuit 200Å PFP researchgate.netresearchgate.net |

| Mobile Phase (Isocratic) | Methanol-water (87:13) with 0.05% formic acid researchgate.net |

| Mobile Phase (Isocratic) | Methanol-water (70:30 v/v) researchgate.net |

| Detection (Fluorescence) | Excitation: 225 nm, Emission: 285 nm researchgate.net |

| Detection (UV) | 210 nm and 245 nm researchgate.net |

| Limit of Detection (Fluorescence) | 0.5 ng mst.dk |

This table outlines typical parameters for the analysis of this compound using HPLC with different detectors.

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high selectivity and sensitivity of MS detection, eliminating the need for derivatization. psu.eduscribd.com This technique is particularly useful for analyzing complex matrices like food and environmental samples. psu.edunih.gov

Several studies have demonstrated the utility of LC-MS for the determination of this compound. One method utilized an ODS-3 column with a mobile phase of 5 mM ammonium (B1175870) formate/acetonitrile (B52724) (10/90, v/v) and electrospray ionization (ESI) in the negative ion mode for MS detection. scribd.comnih.gov This method allowed for the separation of this compound within 5 minutes. scribd.comnih.gov The detection limits for this compound using an in-tube solid-phase microextraction (SPME) coupled with LC/MS were found to be as low as 2.1 pg/mL. nih.govresearchgate.net Another study comparing HPLC/ESI-MS with GC/FID found the LC/MS method to have a considerably lower detection limit for this compound (5.2 ng m-3 versus 115 ng m-3 for GC/FID). psu.edu

Table 4: LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | ODS-3 scribd.comnih.gov |

| Mobile Phase | 5 mM ammonium formate/acetonitrile (10/90, v/v) scribd.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode scribd.comnih.gov |

| Detection Limit (in-tube SPME LC/MS) | 2.1 pg/mL nih.govresearchgate.net |

| Detection Limit (HPLC/ESI-MS) | 5.2 ng m-3 psu.edu |

This table presents key parameters for the sensitive and specific analysis of this compound by LC-MS.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. For this compound, ¹H NMR spectroscopy has been used for both qualitative identification and quantitative analysis. europeanjournalofsciences.co.uk

The aromatic protons of this compound appear in the region of 7.34-6.87 ppm. europeanjournalofsciences.co.uk Specific chemical shifts for the protons in the this compound structure have been reported in deuterated chloroform (B151607) (CDCl₃). bmrb.io For instance, signals for the aromatic protons are observed at 7.1623 ppm, 7.0034 ppm, and 6.8882 ppm. bmrb.io Other characteristic signals include those for the methyl groups and the protons adjacent to the aromatic ring. bmrb.ioresearchgate.net Quantitative NMR (qNMR) can be used to estimate the amount of this compound in a sample by integrating the signals of its aromatic protons. europeanjournalofsciences.co.uk

Table 5: Selected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Chemical Shift (ppm) |

| H-14 | 7.1623 bmrb.io |

| H-12 | 7.0034 bmrb.io |

| H-11 | 6.8882 bmrb.io |

| H-7 | 2.8954 bmrb.io |

| H-15 | 2.8193 bmrb.io |

| H-5 | 2.2441 bmrb.io |

| H-20 (CH₃) | 1.2888 bmrb.io |

| H-16, H-17 (CH₃) | 1.2226, 1.2182 bmrb.io |

| H-19 (CH₃) | 1.2182 bmrb.io |

This table shows characteristic proton chemical shifts for this compound, providing a basis for its structural identification. Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Sample Preparation and Automation

Effective analysis of this compound (DHAA), particularly at trace levels in complex samples, necessitates robust sample preparation techniques to isolate and concentrate the analyte while removing interfering matrix components. sigmaaldrich.comorganomation.com Methodologies such as Solid-Phase Extraction (SPE) and in-tube Solid-Phase Microextraction (SPME) are pivotal in this pre-analytical step. sigmaaldrich.comnih.govresearchgate.net Furthermore, derivatization is often employed to enhance the analyte's suitability for chromatographic analysis. researchgate.netjfda-online.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions analytes between a solid stationary phase and a liquid mobile phase. sigmaaldrich.comscharlab.com This method is designed for rapid and selective sample purification and concentration prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com The fundamental principle of SPE involves the reversible interaction of the target analyte, or impurities, with a sorbent material. sigmaaldrich.com

The process typically involves four main stages: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. scharlab.com The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix. sigmaaldrich.com For the analysis of resin acids like DHAA in cosmetic products, a method involving extraction with acetonitrile followed by SPE cleanup has been developed. mst.dk In this procedure, the sample is loaded onto the SPE column, washed, and then the analyte is eluted with a specific solvent mixture, ensuring a clean extract for subsequent HPLC analysis. mst.dk

Key aspects of an SPE method for resin acids include:

Extraction: Samples are initially treated with a solvent like acetonitrile to extract the compounds of interest. mst.dk

Cleanup: The extract is then passed through an SPE cartridge to remove interfering substances. The composition of the solvent mixture during loading is crucial for good recovery. mst.dk

Elution: The retained analytes are then eluted from the sorbent using a suitable solvent, which is then collected for analysis. mst.dk

The automation of SPE, particularly through the use of 96-well plates, allows for high-throughput processing, which is advantageous in pharmaceutical and diagnostic applications. sigmaaldrich.comnih.gov

In-Tube Solid-Phase Microextraction (SPME)

In-tube Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, isolation, and concentration into a single, often automated, process. mdpi.comnih.gov It was developed as an alternative to traditional fiber-based SPME, offering greater mechanical stability and compatibility with HPLC systems. mdpi.comnih.gov In-tube SPME utilizes a capillary column with an inner coating that acts as the extraction phase. mdpi.commdpi.com

A sensitive and automated method for determining DHAA in food samples has been developed using in-tube SPME coupled with liquid chromatography-mass spectrometry (LC-MS). nih.gov This method demonstrated significantly higher sensitivity compared to direct injection. nih.gov

Optimized conditions for the in-tube SPME analysis of DHAA in food samples were found to be: nih.gov

Extraction Device: A Supel Q PLOT capillary column.

Extraction Process: 20 draw/eject cycles of 40 μL of the sample.

Desorption: Accomplished by the passage of the mobile phase, with no observed carryover.

This automated system allows for the direct coupling of the extraction process to the analytical instrument, streamlining the workflow. nih.govmdpi.com

Derivatization Procedures for Analysis

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis, particularly for Gas Chromatography (GC). researchgate.netjfda-online.com This process can increase the volatility and thermal stability of polar compounds, reduce their interaction with the chromatographic column, and improve peak shape and detector response. researchgate.net

For compounds containing active hydrogen atoms, such as the carboxylic acid group in dehydroabietic acid, silylation is a common derivatization method. youtube.com This involves replacing the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com

An in-situ derivatization thermal desorption method coupled with GC-Time-of-Flight Mass Spectrometry (GC-TOFMS) has been developed for the simultaneous analysis of polar and non-polar compounds on quartz fiber filters. d-nb.info In this method, derivatization occurs at a high temperature (300 °C) directly on the filter during thermal desorption, which accelerates the reaction. d-nb.info The carrier gas is enriched with the derivatization reagent, N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to ensure the reaction proceeds to completion. d-nb.info This technique minimizes sample handling and analysis time. d-nb.info

Applications in Complex Matrices Analysis

The analysis of this compound in complex matrices such as food, environmental samples, and biological fluids presents significant analytical challenges due to the low concentration of the analyte and the presence of numerous interfering compounds. mdpi.comresearchgate.net The application of advanced sample preparation and analytical techniques is crucial for accurate quantification.

Food Samples:

Dehydroabietic acid, along with abietic acid, can be found in food products, particularly those that have come into contact with paper or in poultry where rosin may have been used for feather removal. nih.govresearchgate.net A fully automated method using in-tube SPME coupled with LC-MS has been successfully applied to the analysis of DHAA in various food samples. nih.gov The method demonstrated good linearity, low detection limits, and high recoveries. nih.gov

Table 1: In-Tube SPME-LC/MS Method Performance for DHAA in Food Samples

| Parameter | Value | Reference |

|---|---|---|

| Linearity (r) | >0.9998 | nih.gov |

| Concentration Range | 0-50 ng/mL | nih.gov |

| Detection Limit (S/N=3) | 2.1 pg/mL | nih.gov |

| Recovery in Spiked Liquid Samples | >79% | nih.gov |

Environmental Samples:

DHAA is a known component of effluents from pulp and paper mills and can accumulate in sediments. boprc.govt.nz The analysis of DHAA in environmental matrices like sediments is important for monitoring pollution. boprc.govt.nz Studies have determined the levels of DHAA and related resin acids in sediments to assess the impact of wood product effluents. boprc.govt.nz While specific advanced analytical methodologies for DHAA in these environmental samples are detailed in various studies, the general approach involves extraction followed by chromatographic analysis. The concentration of DHAA in river water can lead to significantly higher concentrations in the sediment. boprc.govt.nz

Biological Matrices:

The analysis of compounds in biological matrices like blood, plasma, urine, and saliva is essential in many fields, including pharmaceutical and clinical analysis. organomation.commdpi.com These matrices are highly complex, making sample preparation a critical step to remove interferences and improve sensitivity. organomation.commdpi.com While specific applications detailing the analysis of DHAA in human biological matrices using the advanced methods described are not prevalent in the provided search results, the techniques are broadly applicable. For instance, in-tube SPME has been widely used for the analysis of various drugs and metabolites in biological fluids. researchgate.netnih.gov The principles of SPE and derivatization are also standard practice in bioanalysis. jfda-online.commdpi.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (DHAA) |

| Abietic Acid |

| Acetonitrile |

| Formic Acid |

| Methanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Trimethylchlorosilane (TMCS) |

Biological Activities and Mechanistic Insights of Dehydroabietine

Antitumor Activity Research

Research into dehydroabietine and its derivatives has unveiled several mechanisms through which it exerts its antitumor effects. These mechanisms range from inducing programmed cell death and halting the cell division cycle to preventing cell migration and interfering with critical molecular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to trigger this process through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). scielo.org.armdpi.com The balance between these proteins is critical for determining a cell's fate. mdpi.com

The induction of apoptosis often involves the disruption of the mitochondrial outer membrane, leading to the release of key proteins like cytochrome c into the cytoplasm. scielo.org.armdpi.com This release is a pivotal event that activates a cascade of enzymes known as caspases, particularly the executioner caspase-3. mdpi.comnih.gov Activated caspase-3 then cleaves various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell. nih.gov Studies indicate that this compound can modulate the ratio of Bax to Bcl-2, favoring apoptosis, and trigger the subsequent release of cytochrome c and activation of caspase-3. mdpi.comnih.gov

Cell Cycle Modulation

The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled progression through the cell cycle is a hallmark of cancer. immunologyresearchjournal.com this compound derivatives have demonstrated the ability to interfere with this process, primarily by inducing cell cycle arrest in the G1 phase. nih.gov The transition from the G1 phase to the S phase (where DNA is replicated) is a critical checkpoint. immunologyresearchjournal.com

This G1 arrest is mechanistically linked to the modulation of key regulatory proteins. Research has shown that this compound oximes can downregulate the expression of cyclin D1, a protein that promotes the G1/S transition. immunologyresearchjournal.comnih.gov Concurrently, these compounds lead to the upregulation of p27 (also known as p27Kip1), a cyclin-dependent kinase inhibitor that acts as a negative regulator, effectively halting cells in the G1 phase. immunologyresearchjournal.comnih.govcellphysiolbiochem.com By preventing cells from entering the S phase, this compound inhibits their proliferation. nih.govnih.gov

Inhibition of Cell Migration

Cell migration is a fundamental process that, in the context of cancer, is integral to invasion and metastasis. mdpi.com The ability to inhibit the migration of cancer cells is a key attribute for a potential anticancer agent. rsc.org Research employing methods like wound healing and transwell migration assays has demonstrated that certain compounds can inhibit the migration and invasion of cancer cells. medsci.orgrsc.orgnih.gov While specific studies on this compound's direct effect on cell migration are part of ongoing research, the inhibition of migration is a recognized strategy in cancer therapy. rsc.org This process often involves complex signaling pathways and interactions with the cellular cytoskeleton. medsci.org

Molecular Pathway Interventions

Modern cancer research focuses heavily on understanding and targeting the specific molecular pathways that drive tumor growth and survival. nih.gov The EGFR-PI3K-AKT-mTOR signaling pathway is one of the most frequently altered cascades in human cancers, playing a central role in cell proliferation, survival, and metabolism. nih.govresearchgate.netplos.org

This pathway is initiated by the activation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates PI3K. nih.gov This leads to the activation of AKT and subsequently mTOR. plos.org Dysregulation of this pathway is linked to tumor progression and resistance to therapy. nih.govamegroups.org Some inhibitors of this pathway function as ATP-competitive inhibitors, targeting the kinase domains of proteins like PI3K and mTOR. nih.govnih.gov While direct targeting of the EGFR kinase domain or the PI3K/AKT/mTOR pathway by this compound is an area of active investigation, a kinase profiling study on a this compound derivative showed modest inhibitory activity on RSK2, a kinase implicated in metastasis. nih.gov

Targeting Specific Cancer Cell Lines (in vitro studies)

The antitumor effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines in laboratory settings. These in vitro studies are crucial for determining the compound's spectrum of activity. Among the cell lines tested, this compound has shown activity against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). mdpi.comnih.govturkjps.org Studies have also noted its effects on other lines, including the human embryonic kidney cell line 293T, which is often used in cancer research. plos.org The table below summarizes the cancer cell lines mentioned in the research context.

Multimodal Approaches

The field of nanomedicine offers innovative strategies for cancer therapy by using nanoparticles to improve drug delivery and enable multimodal treatments. nih.govnih.gov Nanoparticle-based systems can enhance the solubility and stability of therapeutic agents, facilitate targeted delivery to tumor sites, and combine different therapeutic modalities for a synergistic effect. nih.govmdpi.comfortuneonline.org These approaches can leverage the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue. nih.gov While the incorporation of this compound into such advanced nanomedicine platforms is a prospective area of research, the underlying principles of using nanocarriers for targeted drug delivery and combination therapies are well-established for improving therapeutic outcomes in oncology. fortuneonline.orgrsc.org

Anti-Inflammatory Activity Research

This compound (DAA), a naturally occurring abietane (B96969) diterpene, has been the subject of significant research for its anti-inflammatory properties. Studies have delved into its mechanisms of action, revealing a multi-faceted approach to mitigating inflammatory responses at the molecular level.

Modulation of Inflammatory Mediators (e.g., nitric oxide (NO), MCP-1, TNF-α)

Research has consistently demonstrated that this compound effectively reduces the production of key inflammatory mediators. In cellular models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated macrophage cell lines, DAA has been shown to significantly decrease the production of nitric oxide (NO). mdpi.comnih.gov This inhibition is a crucial aspect of its anti-inflammatory effect, as excessive NO production is a hallmark of chronic inflammatory conditions.

Furthermore, this compound has been observed to modulate the secretion of pro-inflammatory cytokines. Specifically, it has been found to reduce the levels of tumor necrosis factor-alpha (TNF-α), a potent cytokine involved in systemic inflammation. mdpi.com The compound also affects the secretion of chemokines, such as monocyte chemoattractant protein-1 (MCP-1), which is responsible for recruiting monocytes to sites of inflammation. mdpi.com This modulation of critical signaling molecules underscores DAA's potential in controlling inflammatory cascades.

| Inflammatory Mediator | Effect of this compound | Key Findings |

|---|---|---|

| Nitric Oxide (NO) | Reduced Production | DAA significantly decreases NO production in LPS-stimulated macrophage cell lines. mdpi.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Secretion | DAA curtails the release of this major pro-inflammatory cytokine. mdpi.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Modulated Secretion | DAA influences the secretion of this key chemokine, impacting immune cell recruitment. mdpi.com |

Gene Expression Regulation (e.g., inflammatory genes)

The anti-inflammatory effects of this compound extend to the genetic level. Research indicates that DAA can regulate the expression of genes involved in the inflammatory process. It has been shown to decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation. mdpi.com By downregulating the iNOS gene, DAA directly addresses a primary source of inflammatory NO.

Similarly, DAA has been found to suppress the gene expression of pro-inflammatory cytokines like TNF-α. mdpi.com This transcriptional regulation is a key mechanism by which this compound exerts its anti-inflammatory activity, effectively turning down the cellular machinery that produces these inflammatory molecules. The ability to control the expression of these inflammatory genes highlights DAA's role as a transcriptional-level regulator of inflammation. nih.gov

Kinase Cascade Inhibition (e.g., Src, Syk, TAK1 in NF-κB and AP-1 pathways)

A significant aspect of this compound's anti-inflammatory mechanism lies in its ability to inhibit crucial kinase cascades that lead to the activation of pro-inflammatory transcription factors. Studies have identified that DAA can suppress the activity of key kinases within the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. mdpi.comnih.gov

Specifically, DAA has been shown to inhibit the phosphorylation and activation of Src and Syk kinases in the NF-κB pathway. mdpi.comnih.gov In the AP-1 pathway, this compound targets and suppresses the activity of transforming growth factor-beta-activated kinase 1 (TAK1). mdpi.comnih.gov By inhibiting these upstream kinases, DAA effectively blocks the signaling cascades that would otherwise lead to the activation of NF-κB and AP-1, two master regulators of inflammatory gene expression. This targeted inhibition of kinase activity provides a precise mechanism for its broad anti-inflammatory effects.

Receptor Activation (e.g., PPARα and PPARγ)

This compound has been identified as a ligand and activator of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. mdpi.comnih.gov These nuclear receptors are known to play a critical role in the regulation of both lipid metabolism and inflammation. The activation of PPARs by DAA represents another significant pathway for its anti-inflammatory actions.

Studies have shown that DAA can bind to and activate both PPARα and PPARγ. nih.gov The activation of PPARγ in macrophages is known to suppress inflammatory responses. mdpi.com Furthermore, DAA has been demonstrated to be a dual PPARα/γ agonist, suggesting it can concurrently modulate the pathways regulated by both receptors to alleviate inflammation and related metabolic disturbances. nih.gov This dual activation presents a comprehensive approach to managing inflammation through nuclear receptor signaling.

Cellular Models (e.g., macrophage cell lines, BV2 cell lines)

The anti-inflammatory properties of this compound have been extensively studied in various in vitro cellular models. Macrophage cell lines, such as RAW264.7, are frequently used to investigate the effects of DAA on inflammation, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov These models have been instrumental in elucidating the molecular mechanisms of DAA, including its impact on inflammatory mediator production and gene expression. mdpi.comnih.gov

In addition to macrophages, research has utilized BV2 microglial cell lines to explore the neuroinflammatory effects of compounds. While specific studies on DAA in BV2 cells are part of the broader investigation into diterpenes, the use of such cell lines is crucial for understanding the potential of these compounds in the context of neuroinflammation. jcu.edu.aunih.govnih.gov

| Cell Line | Cell Type | Key Research Focus |

|---|---|---|

| RAW264.7 | Murine Macrophage | Studying the effects of DAA on inflammatory mediator production (NO, TNF-α), gene expression (iNOS), and signaling pathways (NF-κB, AP-1). nih.gov |

| BV2 | Murine Microglia | General model for investigating neuroinflammation and the effects of anti-inflammatory compounds on brain immune cells. jcu.edu.aunih.govnih.gov |

Antimicrobial and Antifungal Activity Research

This compound and its derivatives have demonstrated notable antimicrobial and antifungal activities against a range of pathogens.

Research has shown that derivatives of dehydroabietic acid exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For instance, certain derivatives have shown excellent activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 4 and 2 μg/mL, respectively. mdpi.com Another dehydroabietic acid analog was found to be effective against methicillin-resistant S. aureus (MRSA) with an MIC of 32 μg/mL. mdpi.com Furthermore, some derivatives have demonstrated potent inhibitory activity against both methicillin-resistant and methicillin-sensitive S. aureus strains, with MIC values ranging from 3.9 to 15.6 μg/mL. mdpi.com Studies have also highlighted the biofilm-inhibiting properties of dehydroabietic acid against Staphylococcus aureus.

In the realm of antifungal activity, dehydroabietic acid has been shown to inhibit the mycelial growth of several plant pathogenic fungi, including Alternaria alternata, Botrytis cinerea, and Fusarium oxysporum, in a concentration-dependent manner. nih.gov Pyrrolidine-containing derivatives of dehydroabietic acid have displayed growth inhibitory effects against the human pathogenic fungi Candida albicans and Cryptococcus neoformans. mdpi.com Other synthesized derivatives have shown excellent antifungal activities against Gibberella zeae. mdpi.com The aldehyde derivatives of dehydroabietic acid have been noted as particularly important for the inhibition of yeast growth. nih.gov

| Organism | Type | Activity of this compound/Derivatives | Key Findings |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Antibacterial, Anti-biofilm | Derivatives show MICs as low as 2 μg/mL and inhibit biofilm formation. mdpi.com |

| Bacillus subtilis | Gram-positive Bacteria | Antibacterial | A derivative showed an MIC of 4 μg/mL. mdpi.com |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive Bacteria | Antibacterial | Analogs and derivatives show MICs ranging from 3.9 to 32 μg/mL. mdpi.com |

| Candida albicans | Fungus (Yeast) | Antifungal | Derivatives inhibit growth. mdpi.com |

| Cryptococcus neoformans | Fungus (Yeast) | Antifungal | Derivatives show growth inhibitory effects. mdpi.com |

| Alternaria alternata | Fungus (Filamentous) | Antifungal | Inhibits mycelial growth. nih.gov |

| Gibberella zeae | Fungus (Filamentous) | Antifungal | Derivatives show excellent activity. mdpi.com |

Antibacterial Spectrum

This compound has demonstrated a notable range of antibacterial activity, primarily against Gram-positive bacteria. Its efficacy has been observed against several clinically relevant strains, including those with resistance to multiple drugs.

Research has shown that this compound and its derivatives are active against Staphylococcus aureus , including methicillin-resistant S. aureus (MRSA). nih.gov Derivatives of dehydroabietic acid have been synthesized that show potent activity against multi-drug resistant S. aureus strains, with some analogues exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 μg/mL. mdpi.com One study identified a dehydroabietic acid analog that was effective against MRSA with a MIC of 32 μg/mL. mdpi.com Furthermore, dehydroabietic acid itself has been shown to inhibit the formation of S. aureus biofilms at concentrations lower than those required to inhibit planktonic growth, suggesting a non-bacteriostatic mechanism for biofilm prevention. nih.gov

The antibacterial activity of this compound extends to Bacillus subtilis . A series of hydrazone derivatives of dehydroabietic acid were synthesized and showed antibacterial activity against B. subtilis, with one compound being particularly potent. nih.gov Another study reported that a derivative of dehydroabietic acid exhibited potent inhibitory activity against B. subtilis with a MIC value of 1.9 μg/mL. nih.gov

This compound has also been investigated for its effects on Streptococcus mutans , a key bacterium implicated in dental caries. Studies have confirmed that dehydroabietic acid exhibits antibacterial activity against four different strains of S. mutans. nih.gov

The activity of this compound against Gram-negative bacteria such as Escherichia coli appears to be less pronounced compared to its effects on Gram-positive bacteria. While some hydrazone derivatives of dehydroabietic acid have shown activity against E. coli, the compound is generally considered to have more restricted effects against Gram-negative organisms. nih.gov

Table 1: Antibacterial Activity of this compound and its Derivatives

| Bacterial Strain | Compound | Activity | MIC/IC50 Values | Source |

|---|---|---|---|---|

| Staphylococcus aureus (Multi-drug resistant) | Dehydroabietic acid analogs | Antibacterial | 0.39 - 1.56 μg/mL | mdpi.com |

| Staphylococcus aureus (MRSA) | Dehydroabietic acid analog | Antibacterial | 32 μg/mL | mdpi.com |

| Staphylococcus aureus | (+)-Dehydroabietic acid | Biofilm Inhibition | IC50: 30 μM | nih.gov |

| Bacillus subtilis | Dehydroabietic acid derivative | Antibacterial | 1.9 μg/mL | nih.gov |

| Streptococcus mutans | Dehydroabietic acid | Antibacterial | Not specified | nih.gov |

| Escherichia coli | Hydrazone derivatives of dehydroabietic acid | Antibacterial | Not specified | nih.gov |

Antifungal Spectrum

Dehydroabietic acid (DHA) has been shown to possess a broad spectrum of antifungal activities against various plant pathogenic fungi. Its inhibitory effects are concentration-dependent.

A significant study demonstrated that DHA inhibited the mycelial growth of several fungal species. The most pronounced inhibitory effect was observed against Alternaria alternata . The study also documented inhibitory activity against Botrytis cinerea , Valsa mali , Pestalotiopsis neglecta , and Fusarium oxysporum . The inhibition rates for these fungi at a DHA concentration of 800 mg/L were 80.33%, 75.67%, 75.33%, 63.76%, and 57.94%, respectively. Furthermore, DHA was found to inhibit the spore germination of A. alternata.

Table 2: Antifungal Spectrum of Dehydroabietic Acid (DHA)

| Fungal Species | Activity | Inhibition Rate at 800 mg/L | Source |

|---|---|---|---|

| Alternaria alternata | Mycelial growth inhibition | 80.33% | |

| Botrytis cinerea | Mycelial growth inhibition | 75.67% | |

| Valsa mali | Mycelial growth inhibition | 75.33% | |

| Pestalotiopsis neglecta | Mycelial growth inhibition | 63.76% | |

| Fusarium oxysporum | Mycelial growth inhibition | 57.94% | |

| Aspergillus species | Not specified | Not specified |

Mechanisms of Action

The antimicrobial efficacy of this compound and its derivatives is attributed to several mechanisms of action that disrupt the normal functioning and integrity of microbial cells.

Biofilm Inhibition: Dehydroabietic acid has been identified as an inhibitor of biofilm formation in Staphylococcus aureus. It can prevent biofilm formation at sub-inhibitory concentrations, suggesting a mechanism that is independent of direct bacterial killing. nih.gov Derivatives of dehydroabietic acid have also been shown to inhibit S. aureus biofilm formation at micromolar concentrations. vulcanchem.com The combination of dehydroabietic acid with amino acids has led to the development of hybrid compounds that are highly effective against both planktonic and biofilm-embedded S. aureus. nih.gov

Disruption of Cell Membranes/Organelles: A key mechanism of action for dehydroabietic acid is the disruption of cell membrane integrity. In fungi such as Alternaria alternata, treatment with DHA leads to increased relative conductivity and leakage of intracellular substances like soluble proteins. This indicates that DHA damages the cell membrane, increasing its permeability. This disruption also leads to an increase in malondialdehyde and hydrogen peroxide content, suggesting that DHA exacerbates lipid peroxidation of the cell membrane, causing oxidative damage. Scanning electron microscopy has revealed that DHA treatment causes abnormal mycelial morphology, with features like crinkles and depressions. In some cases, derivatives of dehydroabietic acid have been found to cause dysfunction of the nucleus and mitochondria in fungal cells.

Spore Germination Inhibition: this compound has been shown to inhibit the germination of fungal spores. Specifically, its ability to prevent the spore germination of Alternaria alternata has been documented, which is a critical step in the fungal life cycle and pathogenesis.

Modulation of Defense/Pathogenicity-Related Enzymes: Dehydroabietic acid can significantly modulate the activity of various enzymes in pathogenic fungi. In A. alternata, treatment with DHA has been shown to reduce the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and peroxidase. It also decreases the activity of cell-wall-degrading enzymes, including endoglucanase, polygalacturonase, and pectin (B1162225) lyase. This reduction in enzyme activity diminishes the fungus's ability to degrade the host plant's cell wall, thereby decreasing its infectivity.

Other Investigated Biological Activities

Antiviral Activity

Derivatives of this compound have been explored for their antiviral properties against a range of human viruses.

Research has indicated that synthetic derivatives of dehydroabietic acid at the C18 and C19 positions can reduce the titers of Human Herpes Simplex Virus-1 (HSV-1) . researchgate.net Similarly, dehydroabietic acid demonstrated moderate activity against Human Herpes Simplex Virus-2 (HSV-2) in in-vitro assays. researchgate.net

While direct activity of this compound against Human Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV) is not explicitly detailed, reports suggest that its derivatives could diminish the titers of these viruses. researchgate.net

Recent studies have highlighted the potential of abietane diterpenoids against flaviviruses. Semi-synthetic abietane derivatives of (+)-dehydroabietylamine have shown activity against Zika Virus (ZIKV) , with some compounds exhibiting EC50 values in the low micromolar range. nih.gov One of the most active compounds, 12-nitro-N-benzoyldehydroabietylamine, had an EC50 of 0.67 μM. nih.gov These findings were prompted by earlier research showing that ferruginol (B158077) analogues, synthesized from (+)-dehydroabietylamine, were potent inhibitors of Dengue Virus Type 2 (DENV-2) . nih.gov There is currently no specific information available regarding the activity of this compound against Chikungunya Virus (CHIKV) .

Table 3: Antiviral Activity of this compound Derivatives

| Virus | Compound Type | Activity | EC50 Value | Source |

|---|---|---|---|---|

| HSV-1 | Dehydroabietic acid derivatives | Antiviral | Not specified | researchgate.net |

| HSV-2 | Dehydroabietic acid | Antiviral | Moderate activity | researchgate.net |

| Zika Virus (ZIKV) | Dehydroabietylamine derivatives | Antiviral | 0.67 - 18.57 μM | nih.gov |

| Dengue Virus Type 2 (DENV-2) | Dehydroabietylamine derivatives | Antiviral | Low micromolar | nih.gov |

| Human Cytomegalovirus (CMV) | Dehydroabietic acid derivatives | Potential to diminish titers | Not specified | researchgate.net |

| Varicella-Zoster Virus (VZV) | Dehydroabietic acid derivatives | Potential to diminish titers | Not specified | researchgate.net |

| Chikungunya Virus (CHIKV) | This compound | Not specified | Not specified |

Insecticidal and Antifeedant Activity

This compound has been identified as having insecticidal and antifeedant properties against certain insect species.

Studies have shown that dehydroabietic acid possesses insecticidal activity against the variegated cutworm, Peridroma saucia . mdpi.com It acts as a major active principle in tall oil, suppressing larval growth. mdpi.com

Dehydroabietic acid has also demonstrated antifeedant activity against the Indian meal moth, Plodia interpunctella . mdpi.com However, it was noted that while it deterred feeding, it did not have an obvious effect on the growth of the larvae. mdpi.com

In the case of Spodoptera litura , derivatives of dehydroabietic acid have been found to have an attracting effect, which is contrary to antifeedant activity. mdpi.com

Table 4: Insecticidal and Antifeedant Activity of this compound

| Insect Species | Activity | Source |

|---|---|---|

| Peridroma saucia | Insecticidal, Growth suppression | mdpi.com |

| Plodia interpunctella | Antifeedant | mdpi.com |

| Spodoptera litura | Attractant (derivatives) | mdpi.com |

Anti-aging Mechanisms

Dehydroabietic acid has been identified as a potential anti-aging agent through its interaction with sirtuin proteins.

Research has demonstrated that dehydroabietic acid acts as an SIRT1 protein activator . frontiersin.org It has been found to directly bind to the SIRT1 protein, thereby mediating its anti-aging effects. frontiersin.org This activation of SIRT1 by dehydroabietic acid has been linked to lifespan extension effects in model organisms such as C. elegans. frontiersin.org The anti-aging properties also include the prevention of lipofuscin accumulation and the prevention of collagen secretion in human dermal fibroblasts. frontiersin.org The direct activation of SIRT1's enzymatic activity suggests the potential of this compound in addressing age-related conditions. frontiersin.org

Cardiovascular Effects

This compound, a natural abietane diterpene, has demonstrated a range of cardiovascular effects, including the inhibition of the angiotensin-converting enzyme (ACE), induction of p-Akt, and antihypertensive properties.

Research has shown that this compound can inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. nih.gov Studies have confirmed that this compound acts as a noncompetitive inhibitor of ACE. nih.gov This inhibition contributes to its antihypertensive effects. Molecular docking analyses have further revealed that this compound can bind to the active sites of ACE through hydrogen and hydrophobic bonds. nih.gov

In addition to ACE inhibition, this compound has been found to induce the phosphorylation of Akt (p-Akt) in human umbilical vein endothelial cells (HUVECs). nih.gov The Akt signaling pathway is crucial for various cellular processes, including cell survival and proliferation, and its activation in endothelial cells is associated with vasodilation.

The antihypertensive effects of this compound have been observed in studies using spontaneously hypertensive rats (SHRs). nih.gov Extracts containing this compound have been shown to significantly reduce systolic blood pressure in these animals. nih.gov This effect is linked to the reduced expression of ACE and angiotensin type I receptors in the lungs. nih.gov

Furthermore, the cardiovascular effects of this compound may also be related to its interaction with large-conductance calcium-activated K+ (BK) channels. While direct studies on this compound's specific action on BK channels are limited, the regulation of these channels is known to be altered in hypertension. nih.gov Dysfunctional trafficking of the pore-forming (BKα) and auxiliary β1 subunits of BK channels contributes to changes in cerebral artery contractility in hypertensive models. nih.gov

Table 1: Cardiovascular Effects of this compound

| Effect | Mechanism | Model System |

|---|---|---|

| ACE Inhibition | Noncompetitive inhibitor, binds to ACE active sites | Human Umbilical Vein Endothelial Cells (HUVEC) |

| p-Akt Induction | Induces phosphorylation of Akt | Human Umbilical Vein Endothelial Cells (HUVEC) |

| Anti-hypertensive | Reduces systolic blood pressure, decreases expression of ACE and Angiotensin II receptor type 1 | Spontaneously Hypertensive Rats (SHR) |

Metabolic Regulation